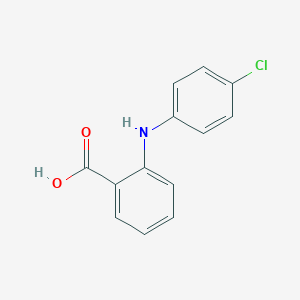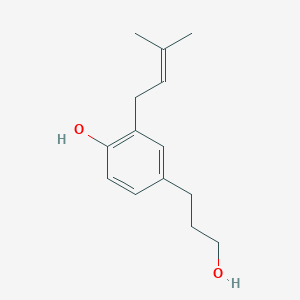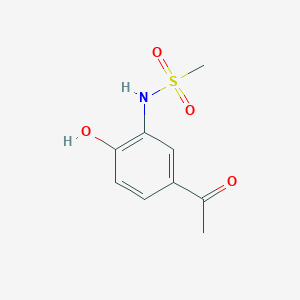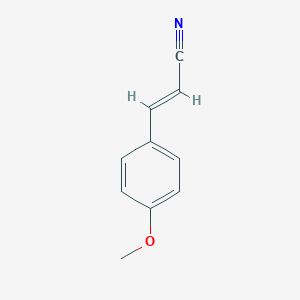
Isooctyl epoxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl epoxyoctadecanoate (IOEO) is a biodegradable and biocompatible compound that has gained attention in the scientific community due to its potential applications in various fields. IOEO is a type of fatty acid ester, which is synthesized by the reaction of isooctyl alcohol and epoxy stearic acid.
Applications De Recherche Scientifique
Isooctyl epoxyoctadecanoate has been widely studied for its potential applications in various fields, including biomedical, agricultural, and industrial. In biomedical applications, Isooctyl epoxyoctadecanoate has been investigated as a drug delivery system, wound healing agent, and tissue engineering scaffold. In agricultural applications, Isooctyl epoxyoctadecanoate has been studied as a pesticide and herbicide. In industrial applications, Isooctyl epoxyoctadecanoate has been used as a lubricant and plasticizer.
Mécanisme D'action
The mechanism of action of Isooctyl epoxyoctadecanoate is not fully understood. However, it is believed that Isooctyl epoxyoctadecanoate can interact with cell membranes and alter their properties. Isooctyl epoxyoctadecanoate can also form complexes with proteins and enzymes, affecting their activity. In addition, Isooctyl epoxyoctadecanoate can induce oxidative stress and inflammation, leading to cell damage.
Biochemical and Physiological Effects:
Isooctyl epoxyoctadecanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Isooctyl epoxyoctadecanoate can enhance cell proliferation, migration, and differentiation. Isooctyl epoxyoctadecanoate can also modulate the expression of genes involved in cell signaling, apoptosis, and inflammation. In vivo studies have shown that Isooctyl epoxyoctadecanoate can improve wound healing, reduce inflammation, and enhance bone regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
Isooctyl epoxyoctadecanoate has several advantages for lab experiments. It is biodegradable, biocompatible, and non-toxic, making it an ideal candidate for biomedical applications. Isooctyl epoxyoctadecanoate can also be easily synthesized and purified. However, Isooctyl epoxyoctadecanoate has some limitations. It is hydrophobic, which can limit its solubility in aqueous solutions. Isooctyl epoxyoctadecanoate can also undergo hydrolysis and oxidation, leading to the formation of byproducts.
Orientations Futures
There are several future directions for research on Isooctyl epoxyoctadecanoate. In biomedical applications, Isooctyl epoxyoctadecanoate can be further investigated as a drug delivery system for various drugs, including anticancer agents and antibiotics. Isooctyl epoxyoctadecanoate can also be studied as a scaffold for tissue engineering, particularly for bone and cartilage regeneration. In agricultural applications, Isooctyl epoxyoctadecanoate can be developed as a natural pesticide and herbicide, reducing the use of synthetic chemicals. In industrial applications, Isooctyl epoxyoctadecanoate can be explored as a lubricant and plasticizer, replacing petroleum-based products.
Conclusion:
In conclusion, Isooctyl epoxyoctadecanoate is a promising compound with potential applications in various fields. Its biodegradability, biocompatibility, and non-toxicity make it an attractive candidate for biomedical applications. Isooctyl epoxyoctadecanoate has several advantages for lab experiments, but also has some limitations. Future research on Isooctyl epoxyoctadecanoate can lead to the development of novel materials and products with improved properties and reduced environmental impact.
Méthodes De Synthèse
Isooctyl epoxyoctadecanoate is synthesized by the reaction of isooctyl alcohol and epoxy stearic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux for several hours until the desired product is obtained. The purity of Isooctyl epoxyoctadecanoate can be improved by recrystallization or column chromatography.
Propriétés
Numéro CAS |
11087-88-0 |
|---|---|
Nom du produit |
Isooctyl epoxyoctadecanoate |
Formule moléculaire |
C26H51O3 * |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
6-methylheptyl 8-(3-octyloxiran-2-yl)octanoate |
InChI |
InChI=1S/C26H50O3/c1-4-5-6-7-9-14-19-24-25(29-24)20-15-10-8-11-16-21-26(27)28-22-17-12-13-18-23(2)3/h23-25H,4-22H2,1-3H3 |
Clé InChI |
ABXXXZLVKKIAGK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC(C)C |
SMILES canonique |
CCCCCCCCC1C(O1)CCCCCCCC(=O)OCCCCCC(C)C |
Autres numéros CAS |
63181-89-5 11087-88-0 |
Synonymes |
isooctyl epoxyoctadecanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




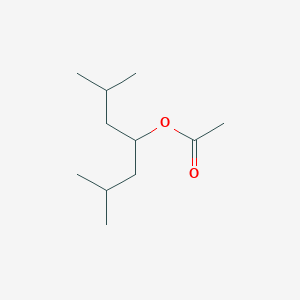
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
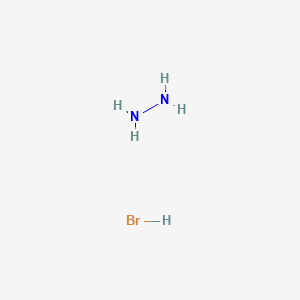
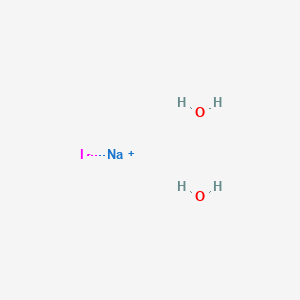
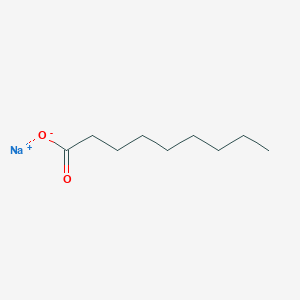

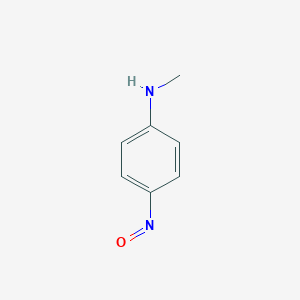
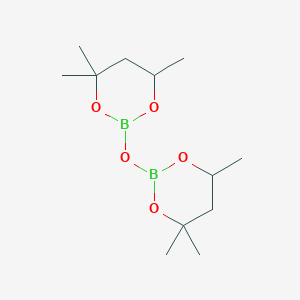
![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)
